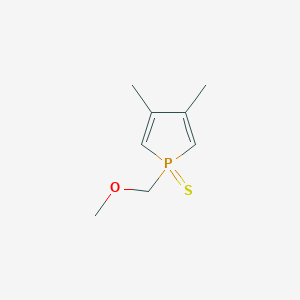
CID 78066166
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78066166” is a chemical entity listed in the PubChem database PubChem is a comprehensive resource for chemical information, maintained by the National Center for Biotechnology Information (NCBI)
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for CID 78066166 would likely involve scaling up the laboratory synthesis procedures. This could include the use of larger reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
CID 78066166 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
CID 78066166 has a wide range of scientific research applications, including:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It could be used in the development of new materials or as a component in industrial processes.
Mechanism of Action
The mechanism of action of CID 78066166 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the nature of the compound and its target. Detailed studies on its mechanism of action would involve biochemical assays and molecular modeling to understand how it exerts its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 78066166 can be identified using databases like PubChem, which allows for the comparison of chemical structures and properties. Some similar compounds may include those with analogous functional groups or structural motifs.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and properties, which may confer distinct reactivity and potential applications compared to other similar compounds. Detailed comparative studies would highlight these unique features and their implications for scientific research and practical applications.
Properties
Molecular Formula |
C22H31AsIO |
|---|---|
Molecular Weight |
513.3 g/mol |
InChI |
InChI=1S/C22H30AsO.HI/c1-3-4-5-6-7-8-13-18-23(2)19-14-9-11-16-21(19)24-22-17-12-10-15-20(22)23;/h9-12,14-17H,3-8,13,18H2,1-2H3;1H |
InChI Key |
JBSUVMGFUFHOND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC[As]1(C2=CC=CC=C2[OH+]C3=CC=CC=C31)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-methoxy-10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14586780.png)
![4,5-Dimethoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14586784.png)
![6-Methyl-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14586791.png)
![(1E)-N-Hydroxy-N'-[3-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B14586794.png)




![Chloro(fluoro)[(3-fluorophenyl)methyl]silyl](/img/structure/B14586820.png)

